molecular formula C18H19N3O7S2 B496768 N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-6-SULFONAMIDE

N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-6-SULFONAMIDE

Cat. No.: B496768
M. Wt: 453.5g/mol
InChI Key: NBXBXJGHFPFINL-UHFFFAOYSA-N
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Description

N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-6-SULFONAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a morpholine ring, a sulfonyl group, and a benzoxazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-6-SULFONAMIDE typically involves multi-step reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-6-SULFONAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-6-SULFONAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-6-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-6-SULFONAMIDE is unique due to its combination of a morpholine ring, sulfonyl group, and benzoxazine core.

Properties

Molecular Formula

C18H19N3O7S2

Molecular Weight

453.5g/mol

IUPAC Name

N-(4-morpholin-4-ylsulfonylphenyl)-3-oxo-4H-1,4-benzoxazine-6-sulfonamide

InChI

InChI=1S/C18H19N3O7S2/c22-18-12-28-17-6-5-15(11-16(17)19-18)29(23,24)20-13-1-3-14(4-2-13)30(25,26)21-7-9-27-10-8-21/h1-6,11,20H,7-10,12H2,(H,19,22)

InChI Key

NBXBXJGHFPFINL-UHFFFAOYSA-N

SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCC(=O)N4

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCC(=O)N4

Origin of Product

United States

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